molecular formula C17H15BrN2O4 B14118578 5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide

5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B14118578
M. Wt: 391.2 g/mol
InChI Key: WZMRIPIQRCFLTC-VXLYETTFSA-N
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Description

5-bromo-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide is a complex organic compound that features a bromine atom, a benzodioxin ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide typically involves multiple steps. One common route starts with the bromination of a suitable precursor to introduce the bromine atom. This is followed by the formation of the benzodioxin ring through a cyclization reaction. The final step involves the condensation of the intermediate with a hydrazide derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Scientific Research Applications

5-bromo-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-bromo-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and bromine atom but differ in other functional groups.

    Hydrazide derivatives: Compounds with similar hydrazide groups but different aromatic rings or substituents.

Uniqueness

5-bromo-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

5-bromo-N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C17H15BrN2O4/c1-10(11-2-5-15-16(8-11)24-7-6-23-15)19-20-17(22)13-9-12(18)3-4-14(13)21/h2-5,8-9,21H,6-7H2,1H3,(H,20,22)/b19-10+

InChI Key

WZMRIPIQRCFLTC-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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